Home > Products > Screening Compounds P40729 > polymyxin B nonapeptide
polymyxin B nonapeptide - 86408-36-8

polymyxin B nonapeptide

Catalog Number: EVT-242937
CAS Number: 86408-36-8
Molecular Formula: C₄₃H₇₄N₁₄O₁₁
Molecular Weight: 963.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Polymyxin B nonapeptide is a cyclic peptide obtained from Polymyxin B by proteolytic removal of its terminal amino acyl residue. Polymyxin B nonapeptide is less toxic, lacks bactericidal activity, and retains its ability to render gram-negative bacteria susceptible to several antibiotics by permeabilizing their outer membranes.
Future Directions
  • Developing PMBN-based adjuvants: Investigating the potential of PMBN as an adjuvant to enhance the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria [, , ].
  • Exploring the use of PMBN in combination therapies: Studying the synergistic effects of PMBN with other antibacterial agents to develop novel therapeutic strategies for combating infections caused by Gram-negative bacteria [, , ].
  • Developing PMBN analogs with enhanced properties: Investigating the structure-activity relationships of PMBN to design and synthesize analogs with improved outer membrane permeabilization activity, reduced toxicity, and enhanced stability [, ].
  • Investigating the potential of PMBN in other applications: Exploring the potential of PMBN in areas such as anti-biofilm activity and modulation of host immune responses [, ].

Polymyxin B

  • Relevance: Polymyxin B is the parent compound of Polymyxin B Nonapeptide. Polymyxin B nonapeptide is derived from Polymyxin B by enzymatic removal of the fatty acyl diaminobutyric acid side chain []. While Polymyxin B Nonapeptide retains the ability to bind to LPS and permeabilize the outer membrane of Gram-negative bacteria, it exhibits significantly reduced toxicity compared to Polymyxin B [, , ]. This difference in toxicity is attributed to the absence of the fatty acid tail in Polymyxin B Nonapeptide [].

Deacylpolymyxin B

  • Compound Description: Deacylpolymyxin B is another derivative of Polymyxin B that lacks the fatty acyl tail. It is a potent outer-membrane-disorganizing agent, similar to Polymyxin B Nonapeptide [].

Dansyl-Polymyxin B Nonapeptide (Dansyl-PMBN)

  • Compound Description: Dansyl-PMBN is a fluorescent derivative of Polymyxin B Nonapeptide where a dansyl group is attached. This modification allows for the study of its binding interactions with LPS [].
  • Relevance: Dansyl-PMBN is used as a tool to study the interaction between Polymyxin B Nonapeptide and LPS. By measuring its displacement from LPS by other compounds, researchers can assess the relative binding affinities of those compounds to LPS and gain insights into the structural features crucial for this interaction [].

Linear Arginyl Polymyxin B Decapeptide

  • Compound Description: This synthetic analog of Polymyxin B Nonapeptide is a linear peptide that retains the amino acid sequence of Polymyxin B Nonapeptide with an additional arginine residue [].
  • Relevance: This linear analog was significantly less potent than Polymyxin B Nonapeptide in permeabilizing the outer membrane of Gram-negative bacteria []. This finding highlights the importance of the cyclic structure of Polymyxin B Nonapeptide for its activity.

Linear Lysyl Polymyxin B Nonapeptide

  • Compound Description: This is another linear analog of Polymyxin B Nonapeptide, where the cyclic structure is opened, and a lysine residue replaces the fatty acyl chain [].
  • Relevance: Like the linear arginyl derivative, this linear lysyl analog completely lacked the outer-membrane-permeabilizing activity of Polymyxin B Nonapeptide, further emphasizing the essentiality of the cyclic structure for its function [].

KFFKFFKFFK

  • Compound Description: This synthetic peptide comprises alternating cationic lysine (K) and hydrophobic phenylalanine (F) residues []. It has been shown to sensitize Gram-negative bacteria to hydrophobic and amphipathic antibiotics [].

IKFLKFLKFLK

  • Compound Description: This synthetic peptide is similar to KFFKFFKFFK and is composed of alternating cationic lysine (K) and hydrophobic residues, leucine (L), and phenylalanine (F) [].
Source and Classification

Polymyxin B nonapeptide is produced through enzymatic cleavage of polymyxin B, specifically by the action of proteolytic enzymes such as papain. This process removes the acyl residue from polymyxin B, resulting in the formation of the nonapeptide. In terms of classification, polymyxin B nonapeptide belongs to the category of lipopeptide antibiotics, characterized by their cyclic structure and cationic nature, which contribute to their antimicrobial properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of polymyxin B nonapeptide can be achieved through both total and semi-synthetic methods.

  1. Total Synthesis: This involves solid-phase peptide synthesis (SPPS), where linear peptides are synthesized first and then cyclized on-resin. Modifications can be made at various core positions except threonine-10, which is used as the resin attachment point. The cyclization is often facilitated by specific protecting groups that allow for selective deprotection and cyclization during synthesis .
  2. Semi-Synthetic Approaches: These typically involve protecting the amino groups of the constituent amino acids followed by enzymatic cleavage to yield unprotected peptides. For example, treatment with papain selectively cleaves polymyxin B to yield polymyxin B nonapeptide .

The synthesis process requires careful management of protecting groups to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

Polymyxin B nonapeptide consists of nine amino acids arranged in a cyclic configuration. The specific sequence includes several positively charged residues that facilitate binding to negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS). The structure is critical for its function; modifications in ring size or charge distribution can significantly affect its antimicrobial activity .

Structural Characteristics

  • Cyclic Configuration: Enhances stability and interaction with bacterial membranes.
  • Cationic Nature: Promotes electrostatic interactions with LPS.
  • Hydrophobic Regions: Contribute to membrane perturbation.
Chemical Reactions Analysis

Reactions and Technical Details

Polymyxin B nonapeptide undergoes various interactions with bacterial membranes, primarily involving:

  1. Binding to Lipopolysaccharides: The cationic nature allows PMBN to bind effectively to LPS, disrupting membrane integrity.
  2. Membrane Perturbation: PMBN induces structural changes in the outer membrane, increasing permeability to hydrophobic antibiotics .

These reactions are crucial for its mechanism of action against resistant bacterial strains.

Mechanism of Action

Process and Data

The primary mechanism by which polymyxin B nonapeptide exerts its effects involves:

  1. Binding to Lipopolysaccharides: PMBN binds to LPS on the outer membrane of Gram-negative bacteria, leading to increased permeability.
  2. Disruption of Membrane Integrity: This binding causes structural alterations in the membrane, allowing other antibiotics to penetrate more effectively .

Studies have shown that PMBN enhances the activity of various antibiotics by facilitating their entry into bacterial cells, making it a valuable adjunct in treating multi-drug resistant infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water, which aids in its application in various formulations.

Chemical Properties

  • Molecular Weight: Approximately 1,000 Da.
  • pH Stability: Stable across a range of pH levels but may vary depending on formulation conditions.

These properties contribute to its usability in clinical settings and laboratory research.

Applications

Scientific Uses

Polymyxin B nonapeptide has several significant applications:

  1. Antimicrobial Research: Used as a model compound for studying antibiotic resistance mechanisms due to its ability to sensitize bacteria to other antibiotics.
  2. Combination Therapy: Investigated for use alongside other antibiotics like azithromycin to enhance their effectiveness against resistant strains .
  3. Drug Development: Serves as a template for designing new derivatives aimed at improving efficacy while reducing toxicity compared to traditional polymyxins .

Properties

CAS Number

86408-36-8

Product Name

polymyxin B nonapeptide

IUPAC Name

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide

Molecular Formula

C₄₃H₇₄N₁₄O₁₁

Molecular Weight

963.1 g/mol

InChI

InChI=1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1

InChI Key

PYHYGIPVYYRJHU-QWDNBKTCSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN

Synonyms

PMBN
polymyxin B cyclononapeptide
polymyxin B nonapeptide

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.